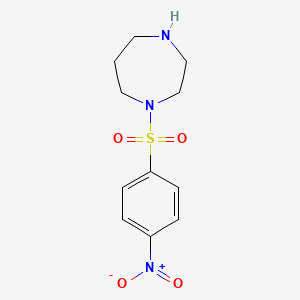

1-(4-Nitrobenzenesulfonyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-1,4-diazepane |

InChI |

InChI=1S/C11H15N3O4S/c15-14(16)10-2-4-11(5-3-10)19(17,18)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 |

InChI Key |

ZEDYMVLKZQVSKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Nitrobenzenesulfonyl 1,4 Diazepane

Established Synthetic Routes for the 1,4-Diazepane Core Structure

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its synthesis is a critical first step and has been approached through several strategic methodologies. These can be broadly categorized into ring-closing strategies and multicomponent reactions.

Ring-closing strategies are fundamental to the synthesis of cyclic compounds, including the 1,4-diazepane core. These methods typically involve the formation of one or two key bonds in the final cyclization step from an acyclic precursor.

Intramolecular Cyclization: A common approach involves the intramolecular cyclization of a linear precursor containing two nitrogen nucleophiles and appropriate electrophilic centers. For instance, the condensation of diamines with dicarbonyl compounds or their equivalents can lead to the formation of the diazepine (B8756704) ring. ijpcbs.com A practical synthesis of a chiral 1,4-diazepane intermediate has been achieved through an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol. researchgate.net

Reductive Amination: Asymmetric reductive amination is a powerful tool for preparing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. researchgate.net This can involve a tandem enantioselective transamination/seven-membered ring annulation process. researchgate.net More recently, a ruthenium(II) catalyst has been used in a diol-diamine coupling reaction via a hydrogen borrowing mechanism to provide diazepanes, overcoming challenges like catalyst poisoning by the chelating diamine. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM is a robust method for forming cyclic olefins. In the context of diazepanes, a diene precursor containing two nitrogen atoms can be cyclized using a Grubbs' catalyst to form an unsaturated diazepine ring, which can be subsequently reduced if the saturated core is desired. rsc.orgresearchgate.net

Schmidt Reaction: The Schmidt reaction offers a pathway for ring expansion. Treatment of N-alkyl-4-piperidones with hydrazoic acid can induce a ring expansion to yield N1-alkyl-1,4-diazepin-5-ones. researchgate.net

| Strategy | Key Reaction | Precursors | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Fukuyama-Mitsunobu Reaction | N-nosyl diamino alcohol | researchgate.net |

| Reductive Amination | Diol-Diamine Coupling (Hydrogen Borrowing) | Diamines and Diols | organic-chemistry.org |

| Ring-Closing Metathesis | Olefin Metathesis | N-allylated diene | rsc.org |

| Ring Expansion | Schmidt Reaction | N-alkyl-4-piperidones | researchgate.net |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial substrates. researchgate.netnih.gov This approach offers advantages in terms of atom economy and reduced synthesis time.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a well-known MCR that can be adapted for the synthesis of benzodiazepines, which share a similar diazepine ring structure. In a Ugi-deprotection-cyclization (UDC) strategy, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form an intermediate, which, after deprotection, undergoes intramolecular cyclization to form the 1,4-diazepine ring. nih.gov

[5+2] Cycloaddition Reactions: A catalytic multicomponent [5+2] cycloaddition has been developed for synthesizing 1,4-diazepines. This reaction involves the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides, which then participate in the cycloaddition to form the diazepine ring system. nih.govacs.org

| Strategy | Key Reactants | Description | Reference |

|---|---|---|---|

| Ugi-4CR based strategy | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Forms a linear precursor which is then deprotected and cyclized to yield the diazepine ring. | nih.gov |

| [5+2] Cycloaddition | Pyridines, 1-Sulfonyl-1,2,3-triazoles | A rhodium-catalyzed reaction generates an azomethine ylide which undergoes cycloaddition. | nih.govacs.org |

Synthesis of the 4-Nitrobenzenesulfonyl Moiety and its Precursors

The 4-nitrobenzenesulfonyl group is typically introduced using 4-nitrobenzenesulfonyl chloride (p-NsCl). This reagent is a crystalline solid soluble in various organic solvents. google.com The synthesis of 4-nitrobenzenesulfonyl chloride can be achieved from several precursors.

One common industrial method involves the reaction of 4-chloronitrobenzene with sodium disulfide to produce 4,4'-dinitrodiphenyldisulfide. chemicalbook.comchemicalbook.com This disulfide intermediate is then treated with chlorine in the presence of hydrochloric acid and nitric acid to yield 4-nitrobenzenesulfonyl chloride. guidechem.com An alternative route starts from p-nitrophenyl dimethyl sulfide, which reacts with sulfuryl chloride in a chlorobenzene (B131634) solvent to give the desired product in high yield. google.com Another patented method describes the synthesis starting from the reaction of Na2S and sulfur, which then reacts with 4-nitrochlorobenzene to form a disulfide intermediate. This intermediate is subsequently treated with chlorine and thionyl chloride (SOCl2) to produce 4-nitrobenzenesulfonyl chloride. google.com

Direct N-Sulfonylation Protocols for 1-(4-Nitrobenzenesulfonyl)-1,4-diazepane Synthesis

The final step in the synthesis is the direct N-sulfonylation of the 1,4-diazepane ring. This reaction involves the nucleophilic attack of one of the secondary amine nitrogens of the diazepine ring on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond.

The N-sulfonylation reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

Solvents: Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used. prepchem.comopenpharmaceuticalsciencesjournal.com

Bases: Organic bases like triethylamine (B128534) (TEA) or pyridine (B92270) are frequently employed. openpharmaceuticalsciencesjournal.com Inorganic bases such as potassium carbonate can also be used, often in solvents like dimethylformamide (DMF). guidechem.com

Temperature: The reaction is often performed at room temperature, although initial cooling (e.g., with an ice bath) may be used to control the initial exothermic reaction upon adding the sulfonyl chloride. prepchem.com

Catalysts: While the reaction often proceeds without a catalyst, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be added in small amounts to accelerate the sulfonylation of less reactive amines.

To maximize the yield and purity of this compound, several factors must be carefully controlled.

Stoichiometry: A key challenge in the sulfonylation of 1,4-diazepane is preventing disulfonylation, where both nitrogen atoms react. To favor monosulfonylation, slightly less than one equivalent of 4-nitrobenzenesulfonyl chloride is typically used relative to the diazepine. Alternatively, one of the amine groups can be protected with a suitable protecting group (e.g., Boc), followed by sulfonylation of the free amine and subsequent deprotection.

Reaction Monitoring: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and to minimize the formation of byproducts. scispace.com

Purification: After the reaction is complete, a standard workup procedure is followed, which typically involves washing the organic layer with water and brine to remove the base hydrochloride and other water-soluble impurities. The final product is then purified from the crude mixture using column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound of high purity. guidechem.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. | openpharmaceuticalsciencesjournal.com |

| Base | Triethylamine (TEA), Pyridine, K2CO3 | To neutralize HCl byproduct and activate the amine. | openpharmaceuticalsciencesjournal.comguidechem.com |

| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side reactions. | prepchem.com |

| Purification | Column Chromatography, Recrystallization | To isolate the pure monosulfonylated product. | guidechem.com |

Stereoselective Synthesis Approaches to Chiral Diazepane Derivatives

The development of stereoselective methods for the synthesis of chiral 1,4-diazepane derivatives is of paramount importance for the preparation of enantiomerically pure pharmaceutical agents. Key strategies often involve the use of chiral starting materials or asymmetric catalytic methods.

One effective approach is the construction of the chiral diazepane ring via an intramolecular Fukuyama-Mitsunobu cyclization. This method has been successfully employed in the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor. The synthesis commences with a commercially available chiral amino alcohol, such as (S)-2-aminopropan-1-ol, which is first protected with a nosyl group. Subsequent elaboration of the amino and alcohol functionalities allows for the crucial intramolecular cyclization step to form the chiral 1,4-diazepane ring. nih.gov

Another prominent strategy involves starting from enantiomerically pure amino acids. nih.gov This "chiral pool" synthesis allows for the introduction of chirality at specific positions on the diazepane ring. For example, (S)-alanine or (S)-leucine can be attached to a solid support via reductive amination. A series of reaction steps on the solid phase, including N-alkylation and cyclization, leads to the formation of chiral 1,2,4-trisubstituted 1,4-diazepanes. nih.gov

Enzymatic methods have also emerged as powerful tools for stereoselective synthesis. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, demonstrating high enantioselectivity through the use of enantiocomplementary imine reductases (IREDs). nih.gov

| Method | Chiral Source | Key Reaction | Advantages | Reference |

|---|---|---|---|---|

| Fukuyama-Mitsunobu Cyclization | Chiral Amino Alcohols (e.g., (S)-2-aminopropan-1-ol) | Intramolecular N-alkylation | High optical purity, access to specific enantiomers. | nih.gov |

| Chiral Pool Synthesis | Enantiomerically Pure Amino Acids (e.g., (S)-alanine, (S)-leucine) | Solid-phase synthesis, intramolecular EDC coupling. | High diversity of substituents possible. | nih.govnih.gov |

| Asymmetric Reductive Amination | Enzymatic (Imine Reductases) | Intramolecular reductive amination | High enantioselectivity, environmentally friendly. | nih.gov |

Alternative Synthetic Routes and Methodological Advancements for this compound

Beyond stereoselective approaches, various alternative synthetic routes have been developed for the construction of the 1,4-diazepane core, which can then be N-nosylated. These methods often focus on efficiency, scalability, and the use of readily available starting materials.

One common strategy involves the cyclization of acyclic precursors. For instance, the reaction of ketimine intermediates with aldehydes in the presence of a catalyst can afford 1,4-diazepine derivatives, which can be subsequently reduced and protected. nih.gov The use of heteropolyacids as catalysts has been shown to be efficient, leading to high yields and shorter reaction times. nih.gov

Reductive amination of suitable amino-aldehyde or amino-ketone precursors is another versatile method. This can be performed as an intramolecular reaction to form the diazepane ring. For example, a precursor containing both an amine and a carbonyl group separated by an appropriate linker can be cyclized under reductive conditions using reagents like sodium borohydride (B1222165). nih.gov

More recent advancements include multicomponent reactions, which allow for the construction of the diazepane scaffold in a single step from three or more starting materials. nih.gov These methods are highly atom-economical and can generate a diverse library of substituted diazepanes.

Post-Synthetic Derivatization of the this compound Scaffold

The this compound scaffold, once synthesized, serves as a versatile intermediate for further functionalization. The presence of the nosyl group and the secondary amine at the N4 position allows for a range of chemical transformations.

N-Alkylation: The secondary amine at the N4 position is readily alkylated under standard conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is a common and efficient method for introducing a variety of alkyl substituents. nih.gov The choice of reaction conditions, such as the base and solvent, can influence the regioselectivity of alkylation in related heterocyclic systems. beilstein-journals.org

N-Arylation: The Chan-Lam cross-coupling reaction provides a powerful method for the N-arylation of the diazepane scaffold. This copper-catalyzed reaction utilizes arylboronic acids as the arylating agent and can be performed under mild, open-flask conditions. nih.govrsc.org The chemoselectivity of N-arylation can be controlled by adjusting the reaction parameters, such as the copper source, solvent, and base. rsc.org Nickel-catalyzed Chan-Lam type couplings have also been developed as an alternative. nih.gov

| Transformation | Reagents and Conditions | Position of Derivatization | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Aldehyde/Ketone, NaBH4 | N4 | High yields, broad substrate scope. | nih.gov |

| N-Arylation (Chan-Lam Coupling) | Arylboronic acid, Cu(OAc)2, base, solvent | N4 | Mild conditions, functional group tolerance. | nih.govrsc.org |

Table of Compounds

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| This compound | 1-Nosyl-1,4-diazepane | Core subject of the article |

| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | - | Product of stereoselective synthesis |

| (S)-2-aminopropan-1-ol | - | Chiral starting material |

| (S)-alanine | - | Chiral starting material |

| (S)-leucine | - | Chiral starting material |

| Sodium borohydride | NaBH4 | Reducing agent |

| Copper(II) acetate | Cu(OAc)2 | Catalyst for N-arylation |

| Arylboronic acid | - | Reagent for N-arylation |

Derivatization Strategies and Analogue Design for 1 4 Nitrobenzenesulfonyl 1,4 Diazepane

Systematic Modification of the N-Substituted Nitrobenzenesulfonyl Group

The N-(4-nitrobenzenesulfonyl) moiety, while often used as a protecting group, plays a significant role in defining the electronic and conformational properties of the molecule. Modifications to this group can profoundly influence receptor binding and pharmacokinetic profiles.

Structure-activity relationship studies on related N-arylsulfonyl scaffolds have shown that such modifications can be critical for target engagement. nih.govnih.gov For example, in the development of certain enzyme inhibitors, a range of N-arylsulfonyl groups are synthesized to optimize potency and selectivity. nih.gov The position of the substituent can also be varied (ortho, meta, para) to probe the steric tolerance of the target's binding pocket.

| Parent Scaffold | Substituent (R) on Phenyl Ring | Resulting Moiety | Purpose of Modification |

|---|---|---|---|

| 1-(Benzenesulfonyl)-1,4-diazepane | 4-NO₂ | 1-(4-Nitrobenzenesulfonyl)-1,4-diazepane | Strong electron-withdrawing effect. |

| 1-(Benzenesulfonyl)-1,4-diazepane | 4-Cl | 1-(4-Chlorobenzenesulfonyl)-1,4-diazepane | Electron-withdrawing, alters lipophilicity. |

| 1-(Benzenesulfonyl)-1,4-diazepane | 4-Br | 1-(4-Bromobenzenesulfonyl)-1,4-diazepane | Electron-withdrawing, potential for halogen bonding. openpharmaceuticalsciencesjournal.com |

| 1-(Benzenesulfonyl)-1,4-diazepane | 4-CH₃ | 1-(4-Methylbenzenesulfonyl)-1,4-diazepane (Tosyl) | Weak electron-donating, common protecting group. mdpi.com |

| 1-(Benzenesulfonyl)-1,4-diazepane | 4-OCH₃ | 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane | Electron-donating, potential H-bond acceptor. |

| 1-(Benzenesulfonyl)-1,4-diazepane | 4-CF₃ | 1-(4-Trifluoromethylbenzenesulfonyl)-1,4-diazepane | Strong electron-withdrawing, increases lipophilicity. |

Bioisosteric replacement of the sulfonyl (-SO₂-) linker is a key strategy to alter molecular properties while aiming to retain or improve biological function. nih.gov Bioisosteres are functional groups that possess similar physical and chemical properties, which can lead to comparable biological effects. drughunter.com Replacing the sulfonamide linkage with an amide (-C(O)-) or a reversed sulfonamide (-NR-SO₂-) can change the hydrogen bonding pattern, geometric orientation, and metabolic stability.

For example, replacing the sulfonyl group with a carbonyl group would yield a 1-benzoyl-1,4-diazepane (B2376596) analogue. This changes the geometry from tetrahedral (at the sulfur atom) to trigonal planar (at the carbonyl carbon) and alters the hydrogen bond accepting capability. Other potential bioisosteres for the sulfonyl group include sulfoxides (-SO-) or sulfones (-SO₂-) in different contexts, though direct replacement in this scaffold is less common. acs.org The use of heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, as amide or sulfonamide mimics is another advanced strategy to enhance metabolic stability and fine-tune pharmacokinetic profiles. drughunter.com

Structural Diversification of the 1,4-Diazepane Ring System

Modifying the seven-membered diazepane ring itself allows for the exploration of conformational space and the introduction of new functional groups for interaction with biological targets.

The carbon atoms of the 1,4-diazepane ring (at positions C-2, C-3, C-5, C-6, C-7) are viable sites for substitution. Introducing alkyl, aryl, or functionalized side chains can impact the ring's conformation and introduce new binding interactions. Chiral substituents can be introduced to explore stereoselective interactions with a target. researchgate.net Synthetic routes often start from chiral amino acids to construct enantiomerically pure diazepanes with substituents at specific positions. researchgate.net For example, C-3 substituted 1,4-benzodiazepine (B1214927) derivatives have been synthesized to probe the effects of substitution on anticonvulsant activity. researchgate.net The introduction of functional groups like nitriles or azides via ring-opening of fused azetidine (B1206935) precursors represents a versatile method for creating diverse C-3 substituted diazepanes. mdpi.com

| Position | Substituent | Synthetic Strategy | Potential Impact |

|---|---|---|---|

| C-2 | Methyl | Synthesis from chiral amino acid precursors. researchgate.net | Induces specific ring conformation, explores steric limits. |

| C-3 | -CH₂CH₂CN (Cyanoethyl) | Ring-opening of a fused azetidinium ring with KCN. mdpi.comnih.gov | Introduces a polar, hydrogen bond accepting group. |

| C-3 | -CH₂CH₂N₃ (Azidoethyl) | Ring-opening of a fused azetidinium ring with NaN₃. mdpi.comnih.gov | Allows for further functionalization via click chemistry. |

| C-3 | -CH₂CH₂SPh (Phenylthioethyl) | Ring-opening of a fused azetidinium ring with PhSNa. mdpi.comnih.gov | Introduces a bulky, lipophilic group. |

| C-6 | Amino (-NH₂) | Use of 1,4-diazepan-6-amine (B1415134) as a starting scaffold. nih.gov | Provides an additional site for derivatization. |

Exploration of Different Substitution Patterns on the Diazepane Nitrogens

The N-1 and N-4 positions of the 1,4-diazepane ring are the most common and synthetically accessible sites for modification. The parent compound, this compound, features a free secondary amine at the N-4 position, which is a prime handle for derivatization.

Alkylation, acylation, sulfonylation, or arylation of the N-4 nitrogen can introduce a wide array of substituents, allowing for extensive SAR exploration. For example, reductive amination can be used to introduce substituted benzyl (B1604629) groups at this position. openpharmaceuticalsciencesjournal.com The synthesis of 4-N-aryl- mdpi.comnih.govdiazepane ureas has been explored for the development of potent chemokine receptor antagonists. nih.gov Furthermore, the N-1 and N-4 positions can be simultaneously substituted to create 1,4-disubstituted diazepanes. nih.gov This strategy allows for the precise positioning of different chemical functionalities to optimize interactions with a biological target.

| Position | Substituent | Reaction Type | Example Precursor |

|---|---|---|---|

| N-4 | -CH₂-Ph-SO₂NHR | Reductive amination followed by sulfonylation. openpharmaceuticalsciencesjournal.com | 1-(tert-Butoxycarbonyl)-1,4-diazepane |

| N-4 | -C(O)NH-Aryl | Urea formation. nih.gov | 1-Aryl-1,4-diazepane |

| N-4 | -CH₂-Ph(OH)(OR) (Hydroxybenzyl) | Reductive amination. nih.gov | 1,4-Diazepan-6-amine |

| N-1, N-4 | Alkyl, Benzyl | Sequential N-alkylation. researchgate.net | 1,4-Diazepane |

| N-1, N-4 | Tosyl, Arylmethylidene | Palladium-catalyzed cyclization. mdpi.com | N-Tosyl-2-aminobenzylamine |

Rational Design Principles for Analogue Libraries of this compound

The rational design of analogue libraries for this compound is centered on systematically modifying its structure to explore and optimize interactions with a specific biological target. This process is guided by an understanding of the structural components of the molecule: the 1,4-diazepane ring, the benzenesulfonyl group, and the nitro functional group. Each of these can be targeted for modification to modulate the compound's physicochemical properties and biological activity.

Key Strategies for Analogue Design:

Structure-Activity Relationship (SAR) Guided Modifications: The initial design phase would likely involve establishing a baseline of biological activity for the parent compound. Subsequent modifications would be made to probe the structure-activity relationship. For instance, the position and nature of substituents on the phenyl ring could be altered to explore electronic and steric effects on target binding. The nitro group, for example, could be moved to the ortho- or meta-positions, or replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the arylsulfonyl moiety.

Scaffold Decoration: The 1,4-diazepane ring itself offers multiple points for derivatization. The secondary amine at the 4-position is a prime site for the introduction of a wide variety of substituents. These could range from simple alkyl or aryl groups to more complex heterocyclic systems, allowing for the exploration of different chemical spaces and potential interactions with the target protein.

Isosteric and Bioisosteric Replacement: To improve properties such as metabolic stability, bioavailability, or selectivity, isosteric or bioisosteric replacements could be employed. For example, the sulfonyl group could be replaced with other functionalities that mimic its steric and electronic properties. Similarly, the 1,4-diazepane ring could be replaced by other seven-membered heterocyclic systems or even different ring sizes to investigate the impact on conformational flexibility and binding affinity.

Fragment-Based Growing: In a fragment-based approach, the this compound could be considered a starting fragment. drugdiscoverychemistry.comnih.gov X-ray crystallography or NMR spectroscopy could be used to determine its binding mode to a target protein. This structural information would then guide the "growing" of the fragment by adding chemical functionalities that can form additional favorable interactions with the protein, thereby increasing potency.

A hypothetical design strategy for a library of analogues is presented in the table below, illustrating the systematic modification of the parent scaffold.

| Modification Site | Parent Structure Moiety | Potential Modifications | Rationale for Modification |

| Phenyl Ring | 4-Nitro group | Replacement with -CN, -CF3, -Cl, -F, -OCH3; Relocation to 2- or 3-position | To modulate electronic properties and explore different binding interactions. |

| 1,4-Diazepane Ring | N-4 Position | Alkylation, Acylation, Reductive amination with various aldehydes/ketones | To introduce diverse substituents for probing pocket interactions and improving physicochemical properties. |

| Benzenesulfonyl Group | Sulfonyl Linker | Replacement with amide, ketone, or other linkers | To explore alternative geometries and interactions with the target. |

Chemoinformatic Approaches to Scaffold Decoration and Library Enumeration

Chemoinformatics plays a pivotal role in the efficient design and management of large chemical libraries based on the this compound scaffold. These computational techniques enable the systematic exploration of chemical space and the prioritization of compounds for synthesis and biological evaluation. dovepress.com

Virtual Library Enumeration:

The first step in a chemoinformatic approach is the creation of a virtual library. This is achieved by defining a generic scaffold (the this compound core) and a set of reaction rules and building blocks for its decoration. For instance, the N-4 position of the diazepane ring can be virtually functionalized with a diverse set of commercially available amines or aldehydes through simulated chemical reactions. This process can rapidly generate a vast library of tens of thousands to millions of virtual compounds.

Property Prediction and Filtering:

Once the virtual library is enumerated, a series of computational filters are applied to select for compounds with desirable drug-like properties. These filters often include:

Physicochemical Properties: Calculation of properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These are often assessed against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

ADMET Prediction: More advanced models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This allows for the early deselection of compounds that are likely to have poor pharmacokinetic profiles or toxicological liabilities.

Diversity and Novelty Analysis:

To ensure broad coverage of the relevant chemical space, the virtual library is analyzed for chemical diversity. This is typically done by calculating molecular fingerprints for each compound and then using clustering algorithms to group structurally similar molecules. A diverse subset of compounds can then be selected from these clusters for synthesis. Novelty can be assessed by comparing the virtual compounds against existing chemical databases to identify unique chemical structures.

Pharmacophore-Based and Docking-Based Virtual Screening:

If a 3D structure of the biological target is available, virtual screening techniques can be employed to prioritize compounds from the enumerated library.

Pharmacophore Modeling: A pharmacophore model can be built based on the known interactions of active ligands or from the structure of the target's active site. dovepress.com This model, which defines the essential 3D arrangement of chemical features required for biological activity, is then used to screen the virtual library for compounds that match the pharmacophore.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Each compound in the virtual library can be docked into the active site of the target, and a scoring function is used to estimate the binding affinity. Compounds with the highest predicted binding affinities are then prioritized for synthesis.

A summary of a chemoinformatic workflow for the design of a this compound analogue library is presented below.

| Step | Chemoinformatic Technique | Objective | Outcome |

| 1 | Virtual Library Enumeration | To generate a large, diverse set of virtual analogues. | A database of virtual compounds based on the core scaffold. |

| 2 | Property Prediction and Filtering | To select for compounds with drug-like physicochemical and ADMET properties. | A smaller, refined library of compounds with a higher probability of success. |

| 3 | Diversity Analysis | To ensure broad coverage of chemical space and select a representative subset for synthesis. | A diverse set of prioritized virtual hits. |

| 4 | Virtual Screening (Docking/Pharmacophore) | To identify compounds with a high predicted binding affinity for the biological target. | A ranked list of the most promising candidates for synthesis and biological testing. |

Through the synergistic application of rational design principles and advanced chemoinformatic methods, the this compound scaffold can be effectively explored to generate novel and potent therapeutic agents.

Computational and Theoretical Chemistry Applications for 1 4 Nitrobenzenesulfonyl 1,4 Diazepane Research

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein target. These methods are instrumental in identifying potential drug candidates from large compound libraries. nih.gov

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For a compound like 1-(4-Nitrobenzenesulfonyl)-1,4-diazepane, LBVS would involve comparing its structural and electronic features to a database of known active compounds. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling are employed. A pharmacophore model for this compound would define the essential spatial arrangement of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for its biological activity.

When the 3D structure of a biological target is available, structure-based virtual screening (SBVS) becomes a valuable tool. This technique involves docking a library of compounds, including this compound, into the binding site of the target protein. mdpi.com The docking process predicts the binding pose and affinity of the ligand, which is typically scored to rank the potential candidates. nih.govekb.eg The 1,4-diazepane ring, substituted with the 4-nitrobenzenesulfonyl group, presents a unique conformational flexibility and set of potential interactions that can be meticulously evaluated through docking simulations against various therapeutic targets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its interactions with a biological target over time. nih.govpensoft.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system. nih.gov

A significant application of MD simulations is the calculation of binding free energies, which provides a more accurate prediction of ligand-target affinity compared to docking scores alone. pensoft.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy of the this compound-protein complex. These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies, offering a detailed thermodynamic profile of the binding event. nih.gov

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound with high accuracy. researchgate.netfrontiersin.org These calculations provide insights into the molecule's electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to its reactivity and interaction with biological targets. researchgate.net For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and stability. researchgate.net The calculated electrostatic potential surface can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, guiding the understanding of its binding mechanism.

Molecular Orbital Analysis and Electrostatic Potentials

Molecular orbital (MO) theory and the analysis of electrostatic potentials are fundamental computational approaches to understanding the reactivity and interaction profile of a molecule. For "this compound," these analyses can elucidate key features of its chemical behavior.

Molecular Orbital Analysis: This involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For "this compound," the electron-withdrawing nitro group and sulfonyl group are expected to lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. Conversely, the diazepane ring, with its lone pairs on the nitrogen atoms, would be the primary contributor to the HOMO, indicating its role as an electron donor in interactions.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.comresearchgate.net For "this compound," the ESP map would likely show a high negative potential around the oxygen atoms of the nitro and sulfonyl groups, indicating these as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom on the secondary amine of the diazepane ring would exhibit a positive potential, marking it as a hydrogen bond donor site. The aromatic ring, influenced by the electron-withdrawing groups, would display a relatively positive potential. These maps are invaluable for predicting how the molecule will interact with biological targets like proteins or nucleic acids.

Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict various spectroscopic properties of "this compound." nih.govnih.gov These theoretical predictions are instrumental in interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to aid in the assignment of peaks and confirm the compound's constitution and conformation. For "this compound," these calculations would help in assigning the signals for the protons and carbons in the diazepane ring and the substituted benzene (B151609) ring.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. For the target compound, theoretical IR spectroscopy would predict characteristic vibrational modes, such as the symmetric and asymmetric stretching of the N-S bond in the sulfonamide group, the stretching of the N-O bonds in the nitro group, and the various C-H and C-N vibrations within the diazepane and aromatic rings.

Predictive Modeling for Target Specificity and Selectivity

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential for assessing the potential of "this compound" as a ligand for specific biological targets.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For "this compound," molecular docking could be used to explore its binding mode within the active site of various enzymes or receptors. This would provide insights into the potential intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. The results of docking studies can help in predicting the compound's biological target and can guide the design of more potent and selective analogues.

In Silico Assessment of Physicochemical Properties Relevant to Ligand Design

The in silico prediction of physicochemical properties is a critical step in early-phase drug discovery, helping to assess the "drug-likeness" of a compound. nih.govnih.gov Several key properties of "this compound" can be predicted using various computational models.

Solubility and Lipophilicity Prediction: Aqueous solubility and lipophilicity (typically expressed as logP) are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. japtronline.comrsc.org Computational tools can predict these properties based on the molecule's structure. For "this compound," the presence of the polar nitro and sulfonyl groups, along with the amine in the diazepane ring, would influence its predicted solubility and lipophilicity.

The following table presents computationally predicted physicochemical properties for "this compound" retrieved from the PubChem database. nih.gov

| Property | Predicted Value |

|---|---|

| Molecular Weight | 285.32 g/mol |

| XLogP3-AA (Lipophilicity) | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 104 Ų |

These predicted values can be used to assess the compound's potential for oral bioavailability based on established guidelines such as Lipinski's Rule of Five.

Future Directions and Emerging Research Avenues for 1 4 Nitrobenzenesulfonyl 1,4 Diazepane

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of novel drug candidates. For 1-(4-Nitrobenzenesulfonyl)-1,4-diazepane, AI and ML could be instrumental in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data from other diazepane derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues of this compound. This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. These models can explore a vast chemical space to identify compounds with desired properties that might not be conceived through traditional medicinal chemistry approaches. drugtargetreview.com

Lead Optimization: Once a lead compound is identified, AI can suggest modifications to its structure to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.gov

| AI/ML Application | Potential Impact on this compound Research | Illustrative Data Output |

| QSAR Modeling | Prediction of bioactivity for unsynthesized analogues. | Predicted IC50 values for a virtual library of derivatives. |

| Generative Adversarial Networks (GANs) | Creation of novel diazepane scaffolds with improved drug-like properties. | A set of novel chemical structures with high predicted affinity for a target. |

| Reinforcement Learning | Optimization of synthetic routes to improve yield and reduce cost. | An optimized reaction pathway with predicted yields and reaction conditions. |

Exploration of Novel Therapeutic Areas and Biological Target Classes

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. cell.com While benzodiazepines, a well-known class of diazepine-containing drugs, traditionally target the central nervous system, recent research has expanded the therapeutic potential of this scaffold to other areas. researchgate.netresearchgate.net Future research on this compound should therefore explore a diverse range of therapeutic targets, including:

Oncology: Analogues of 1,4-diazepane have been investigated as farnesyltransferase inhibitors and microtubule-destabilizing agents in cancer. acs.orgnih.gov Screening this compound and its derivatives against a panel of cancer cell lines could reveal novel anti-cancer agents.

Infectious Diseases: The diazepine (B8756704) scaffold has been explored for its antimicrobial and anti-HIV activities. mdpi.com This opens the door to investigating the potential of this compound in combating bacterial and viral infections.

Neurodegenerative Diseases: Novel 1,4-diazepane derivatives have been studied as inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease. uwaterloo.ca

| Therapeutic Area | Potential Biological Target | Example from Broader Diazepane Research |

| Oncology | Farnesyltransferase | Potent inhibitors with 1,4-diazepane scaffolds. acs.orgnih.gov |

| Infectious Diseases | HIV Reverse Transcriptase | 1,4-Benzodiazepine (B1214927) derivatives with anti-HIV activity. mdpi.com |

| Neurodegenerative Diseases | Amyloid-Beta Aggregation | Novel 1,4-diazepane derivatives as inhibitors. uwaterloo.ca |

| Cardiovascular Diseases | Factor Xa | 1,4-diazepane derivatives with anticoagulant activity. nih.gov |

Development of Advanced Synthetic Methodologies for Complex Diazepane Scaffolds

The synthesis of complex diazepane scaffolds can be challenging. The development of novel and efficient synthetic methods is crucial for generating diverse libraries of this compound analogues for biological screening. Future research in this area could focus on:

Domino Reactions: These reactions, also known as tandem or cascade reactions, allow for the formation of multiple chemical bonds in a single step, leading to a rapid increase in molecular complexity. acs.org

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product. nih.govacs.org This approach is highly efficient for generating chemical diversity.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions that are difficult to control in a batch setup. frontiersin.org

Application of Chemogenomics and Systems Biology in Understanding Compound Interactions

Chemogenomics and systems biology provide a holistic view of how a compound interacts with a biological system. These approaches can be invaluable in understanding the mechanism of action of this compound and predicting its potential off-target effects.

Chemogenomics: This field aims to systematically study the effect of a large number of small molecules on a wide range of biological targets. By screening this compound against a panel of receptors, enzymes, and ion channels, researchers can identify its primary targets and potential off-targets.

Systems Biology: This approach integrates data from genomics, proteomics, and metabolomics to model the complex interactions within a cell or organism. By studying the changes in gene expression, protein levels, and metabolite concentrations in response to treatment with this compound, researchers can gain insights into its mechanism of action and potential side effects.

Design and Synthesis of Photoactivatable or Chemically Inducible Derivatives

Photoactivatable or chemically inducible derivatives of this compound would provide powerful tools for studying its biological effects with high spatial and temporal resolution.

Photoactivatable Derivatives: These compounds, also known as "caged" compounds, are inactive until they are exposed to light of a specific wavelength. This allows researchers to precisely control when and where the compound is active, enabling detailed studies of its effects on specific cells or tissues.

Chemically Inducible Derivatives: These compounds are activated by a specific chemical trigger. This approach can be used to control the activity of the compound in a dose-dependent manner.

Investigation of Covalent and Reversible Inhibitor Design Principles for this compound Analogues

The design of inhibitors can be broadly categorized into reversible and covalent inhibitors. Exploring both of these inhibition modalities for analogues of this compound could lead to the development of drugs with different pharmacological profiles.

Reversible Inhibitors: These compounds bind to their target through non-covalent interactions and can readily dissociate. The duration of their effect is dependent on their concentration.

Covalent Inhibitors: These compounds form a stable, covalent bond with their target, leading to irreversible inhibition. cas.org This can result in a longer duration of action and may be advantageous for certain therapeutic applications. mdpi.com The design of covalent inhibitors requires careful consideration of the reactivity of the "warhead" to ensure target selectivity and minimize off-target toxicity. cas.org

Q & A

Q. What are the common synthetic routes for preparing 1-(4-nitrobenzenesulfonyl)-1,4-diazepane, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, substituting 1,4-diazepane with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., KCO or NaH) in a polar aprotic solvent like DMF or acetonitrile. Catalysts such as KI may enhance reactivity . Purification via column chromatography (silica or alumina) using gradients of chloroform/methanol (95:5) is standard . Yield optimization requires controlling stoichiometry (excess sulfonyl chloride), temperature (0–25°C), and reaction time (12–24 hours). Monitoring by TLC or LC/MS ensures completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- H NMR : Peaks for diazepane protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons from the nitrobenzenesulfonyl group (δ 7.5–8.5 ppm) .

- Mass spectrometry (LC/MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight. High-resolution MS distinguishes isotopic patterns .

- IR spectroscopy : Stretching vibrations for sulfonyl groups (S=O at ~1350 cm and ~1150 cm) and nitro groups (asymmetric stretch at ~1520 cm) .

Advanced Research Questions

Q. How do substituents on the diazepane ring or sulfonyl group influence the compound’s reactivity and biological activity?

Substituents modulate electronic and steric properties:

- Electron-withdrawing groups (e.g., nitro on benzene) increase sulfonyl group electrophilicity, enhancing stability but potentially reducing solubility.

- Bulkier substituents on the diazepane ring (e.g., trifluoromethyl) may restrict conformational flexibility, affecting binding to biological targets like dopamine receptors .

- Structure-activity relationship (SAR) studies require systematic substitution (e.g., halogenation, alkylation) followed by bioassays (e.g., receptor binding assays) to correlate structural changes with activity .

Q. How can computational methods like DFT predict the electronic properties and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .

- Thermochemical stability : Calculate Gibbs free energy of formation to assess synthetic feasibility .

- Conformational analysis : Compare energy minima of diazepane ring conformers (e.g., chair vs. boat) to predict dominant structures in solution .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or anomalous spectroscopic results?

- Byproduct analysis : Use LC/MS or preparative TLC to isolate impurities. Compare fragmentation patterns with predicted structures (e.g., over-sulfonylation or ring-opening products) .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring inversion) that cause peak broadening .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths for crystalline derivatives .

Q. How can reaction conditions be tailored to minimize decomposition of the nitrobenzenesulfonyl group during synthesis?

- Low-temperature reactions (0–5°C) reduce thermal degradation.

- Inert atmosphere (N/Ar) prevents oxidation of the sulfonyl group.

- Acid scavengers (e.g., molecular sieves) sequester HCl generated during sulfonylation, avoiding protonation of the diazepane nitrogen .

Q. Methodological Notes

- Synthetic protocols should prioritize reproducibility: Detailed stoichiometry, solvent drying, and inert conditions are critical .

- Advanced SAR studies require collaboration between synthetic chemists and computational biologists to integrate experimental and modeling data .

- Data validation : Cross-reference NMR shifts with databases (e.g., PubChem) and replicate experiments to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.